Cas no 148136-15-6 (6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one)

6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a fluorinated tetrahydroquinoline derivative featuring a reactive chloroacetyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both the chloroacetyl group and the fluorine substituent enhances its utility in selective functionalization and derivatization reactions. Its tetrahydroquinolin-2-one scaffold is structurally relevant to various bioactive compounds, making it valuable for medicinal chemistry research. The compound’s well-defined reactivity profile allows for efficient incorporation into complex molecular frameworks, supporting applications in drug discovery and agrochemical development. High purity and stability further ensure consistent performance in synthetic workflows.
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one structure
148136-15-6 structure
Product Name:6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
CAS No:148136-15-6
MF:C11H9ClFNO2
MW:241.646065473557
CID:3239455
PubChem ID:39870593
Update Time:2025-06-08

6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-QUINOLINONE, 6-(CHLOROACETYL)-7-FLUORO-3,4-DIHYDRO-
    • SCHEMBL9562601
    • G51968
    • YFA13615
    • AKOS008130519
    • 148136-15-6
    • EN300-41392
    • CS-0248787
    • Z419111766
    • 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
    • 6-(2-CHLOROACETYL)-7-FLUORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
    • Inchi: 1S/C11H9ClFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16)
    • InChI Key: PWUBUSLBGCNMOI-UHFFFAOYSA-N
    • SMILES: ClCC(C1C(=CC2=C(C=1)CCC(N2)=O)F)=O

Computed Properties

  • Exact Mass: 241.031
  • Monoisotopic Mass: 241.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2A^2
  • XLogP3: 1.5

6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B422080-25mg
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6
25mg
$ 70.00 2022-06-07
TRC
B422080-50mg
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6
50mg
$ 95.00 2022-06-07
TRC
B422080-250mg
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6
250mg
$ 365.00 2022-06-07
A2B Chem LLC
AV38714-2.5g
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6 95%
2.5g
$1124.00 2024-04-20
A2B Chem LLC
AV38714-5g
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6 95%
5g
$1646.00 2024-04-20
A2B Chem LLC
AV38714-50mg
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6 95%
50mg
$142.00 2024-04-20
A2B Chem LLC
AV38714-100mg
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6 95%
100mg
$195.00 2024-04-20
A2B Chem LLC
AV38714-250mg
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6 95%
250mg
$263.00 2024-04-20
A2B Chem LLC
AV38714-500mg
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6 95%
500mg
$464.00 2024-04-20
A2B Chem LLC
AV38714-1g
6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
148136-15-6 95%
1g
$591.00 2024-04-20

Additional information on 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Comprehensive Overview of 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 148136-15-6)

The compound 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 148136-15-6) is a fluorinated tetrahydroquinoline derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the fluoro and chloroacetyl functional groups, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its relevance in drug discovery, particularly in targeting enzymes and receptors associated with inflammation and metabolic disorders.

In recent years, the demand for fluorinated heterocycles like 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend of precision medicine and targeted therapy, where fluorinated compounds play a pivotal role. The compound's CAS No. 148136-15-6 is frequently searched in academic databases and chemical marketplaces, reflecting its industrial and scientific importance.

From a synthetic chemistry perspective, the chloroacetyl moiety in this molecule offers versatile reactivity, enabling further derivatization through nucleophilic substitution or cross-coupling reactions. This flexibility is crucial for developing small-molecule inhibitors and probe compounds used in chemical biology. Additionally, the fluoro substituent at the 7-position enhances electron-withdrawing effects, influencing the compound's electronic distribution and binding affinity in molecular interactions.

Environmental and regulatory considerations are also shaping the discourse around 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. With the rise of green chemistry initiatives, researchers are exploring sustainable synthetic routes for such intermediates, minimizing hazardous byproducts. The compound's stability under various pH conditions further makes it a candidate for formulation optimization in drug delivery systems.

In the context of AI-driven drug discovery, CAS No. 148136-15-6 has been featured in computational studies predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These insights are invaluable for prioritizing compounds in high-throughput screening campaigns. Furthermore, patent filings referencing this structure highlight its applicability in kinase inhibition and GPCR modulation, areas of intense therapeutic interest.

The analytical characterization of 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for reproducibility in research. As the pharmaceutical industry shifts toward continuous manufacturing, robust quality control protocols for intermediates like this compound gain prominence.

Market analysts note that the supply chain for fluorinated building blocks, including CAS No. 148136-15-6, is expanding to meet global demand. Strategic partnerships between custom synthesis providers and biotech firms are accelerating the commercialization of novel derivatives. This trend underscores the compound's role in bridging early-stage research and clinical development pipelines.

Future directions for 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one may include exploration in photopharmacology, where light-responsive analogs could enable spatiotemporal control of drug activity. Such innovations align with the broader push for personalized therapeutics and non-invasive treatments. Collaborative efforts across academia and industry will continue to unlock the full potential of this multifaceted compound.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.